![molecular formula C20H20BrNO3S B2834516 (2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1704515-62-7](/img/structure/B2834516.png)
(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C20H20BrNO3S and its molecular weight is 434.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as ARTS-011, is the Janus kinase TYK2 . TYK2 is a key regulator of IL-12 and IL-23 signaling pathways , which are involved in the pathogenesis of multiple inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel diseases (IBD) .
Mode of Action
ARTS-011 acts as a potent oral TYK2 allosteric inhibitor . It achieves high selectivity and potency through optimized binding to the JH2 regulatory domain of the TYK2 protein . This compound potently binds to the TYK2 JH2 domain and inhibits IL-23 and IFNα/β induced reporter activation depending on TYK2 kinase .
Biochemical Pathways
The TYK2 inhibition by ARTS-011 affects the IL-12 and IL-23 signaling pathways . These pathways are associated with Th1 and Th17 cell differentiation and activation . The Th1 and Th17 pathways have been implicated in the pathogenesis of psoriasis and IBD .
Result of Action
ARTS-011 inhibits IFNα triggered pSTAT5 potently in human whole blood assay . In animal models, ARTS-011 significantly reverses IL12/18-induced IFNγ production . It also significantly reduces the ear swelling in a dose-dependent manner in IL-23-induced mouse psoriasis model . Lastly, ARTS-011 was highly efficacious in anti-CD40 antibody induced mouse IBD model .
Actividad Biológica
The compound (2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H22BrN2O2S. Its structure features a bicyclic azabicyclo[3.2.1]octane core, which is known for its ability to interact with various biological targets.
This compound primarily acts as a kappa-opioid receptor antagonist , which is significant in pain management and the treatment of addiction. Kappa-opioid receptors are part of the opioid receptor family and are implicated in modulating pain perception, mood, and stress responses.
Pharmacological Studies
Research has indicated that modifications to the azabicyclo structure can enhance selectivity and potency against kappa-opioid receptors. For instance, studies on related compounds have shown that altering substituents can lead to improved binding affinities and reduced side effects associated with mu-opioid receptor activation.
1. Structure-Activity Relationship (SAR) Studies
A notable study focused on the SAR of related 8-azabicyclo[3.2.1]octan derivatives demonstrated that specific substitutions at the nitrogen atom significantly influenced receptor selectivity and potency. For example, compounds with cyclohexylurea moieties exhibited enhanced kappa receptor antagonism compared to their counterparts without such modifications .
Compound | Kappa IC50 (nM) | Mu:kappa Ratio | Delta:kappa Ratio |
---|---|---|---|
Compound A | 172 | 93 | >174 |
Compound B | 200 | 150 | >200 |
2. In Vivo Efficacy
In vivo studies have shown that certain derivatives of this compound can effectively reduce nociceptive responses in animal models, suggesting potential applications in pain relief without the addictive properties associated with mu-opioid agonists.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while some derivatives exhibit promising therapeutic profiles, careful consideration of their safety margins is necessary. The hERG (human Ether-à-go-go Related Gene) channel inhibition is a critical factor in evaluating the cardiotoxicity of these compounds.
Propiedades
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3S/c21-19-9-5-4-8-18(19)20(23)22-14-10-11-15(22)13-17(12-14)26(24,25)16-6-2-1-3-7-16/h1-9,14-15,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSEFMIXCRPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Br)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.